N-[(2Z)-4-phenyl-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide
Description
N-[(2Z)-4-phenyl-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a structurally complex heterocyclic compound featuring a 1,3-thiazole core substituted with phenyl, phenylethyl, phenylimino, and benzamide groups. The Z-configuration of the imino group (C=N) is critical for its stereoelectronic properties, influencing reactivity and biological interactions.
These structural attributes position the compound as a candidate for pharmacological studies, particularly in targeting enzymes or receptors with aromatic binding pockets.
Properties
Molecular Formula |
C30H25N3OS |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[4-phenyl-3-(2-phenylethyl)-2-phenylimino-1,3-thiazol-5-yl]benzamide |
InChI |
InChI=1S/C30H25N3OS/c34-28(25-17-9-3-10-18-25)32-29-27(24-15-7-2-8-16-24)33(22-21-23-13-5-1-6-14-23)30(35-29)31-26-19-11-4-12-20-26/h1-20H,21-22H2,(H,32,34) |
InChI Key |
WIRLTADLXQDYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(SC2=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-phenyl-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Benzamide Moiety: The benzamide group can be introduced through the reaction of aniline derivatives with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides or thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2Z)-4-phenyl-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The thiazole ring is a common pharmacophore in many bioactive molecules, making this compound a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of multiple functional groups allows for the modification of its structure to enhance its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-phenyl-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The thiazole ring and phenyl groups can facilitate binding to specific sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
(a) Sulfonyl-Containing Thiazolidinones (e.g., N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide)
- Structural Differences: The sulfonyl group in this analog replaces the benzamide moiety, altering polarity and hydrogen-bonding capacity. Additionally, the thiazolidinone ring (saturated) contrasts with the dihydrothiazole (partially unsaturated) core of the target compound, affecting conformational flexibility .
(b) 1,2,4-Triazole Derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones)
- This impacts both reactivity and spectroscopic profiles .
- Substituent Effects : Fluorinated aryl groups in triazoles improve bioavailability but may introduce steric hindrance absent in the purely phenyl-substituted target molecule.
(c) 1,3,4-Thiadiazole Analogs (e.g., 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine)
- Ring System: The 1,3,4-thiadiazole core lacks the imino group present in the target compound, reducing opportunities for π-π interactions. The chlorophenyl substituent also introduces distinct electronic effects compared to the benzamide group .
Spectroscopic and Tautomeric Behavior
IR Spectroscopy :
- The target compound’s benzamide group would exhibit a strong C=O stretch near 1660–1680 cm⁻¹, akin to hydrazinecarbothioamides (1663–1682 cm⁻¹) .
- Absence of S–H stretches (~2500–2600 cm⁻¹) confirms the thione tautomer dominance in related triazoles, a feature less relevant to the target’s dihydrothiazole system .
- NMR Analysis: The phenylimino group’s Z-configuration would result in distinct coupling patterns in 1H-NMR, differentiating it from E-isomers or non-imino analogs.
Data Tables
Table 1: Structural and Spectroscopic Comparison of Thiazole/Triazole Derivatives
Biological Activity
N-[(2Z)-4-phenyl-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure:
- Molecular Formula: C22H23N3O2S
- Molecular Weight: 393.5 g/mol
- IUPAC Name: N-[3-(oxolan-2-ylmethyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]acetamide
The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. The compound's mechanism of action is believed to involve interaction with various molecular targets such as enzymes and receptors that are critical in cellular signaling pathways.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate its effectiveness against various bacterial strains and fungi, making it a candidate for further development in treating infections.
Anticancer Activity
The compound exhibits notable anticancer activity. Research has demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins. The structure–activity relationship (SAR) studies suggest that modifications on the phenyl rings significantly influence its cytotoxicity against different cancer cell lines.
Case Studies:
- In Vitro Studies: A study reported that derivatives of thiazole compounds showed significant cytotoxic effects against human glioblastoma U251 and melanoma WM793 cells. The IC50 values were found to be lower than those of standard chemotherapeutics like doxorubicin .
- Mechanistic Insights: Molecular docking studies revealed that the compound interacts with key residues in the active sites of target proteins involved in cancer progression, enhancing its potential as an anticancer agent .
ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound indicates favorable drug-likeness characteristics. Studies have shown acceptable parameters for bioavailability and metabolic stability, which are crucial for therapeutic efficacy.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-[4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-5-thiazolyl]benzamide | C30H25N3OS | Anticancer, Antimicrobial |
| N-(3-morpholinopropyl)-3-phenyltiazol | C22H23N3O | Antifungal |
This table illustrates how N-[(2Z)-4-phenyl... compares with similar thiazole derivatives in terms of molecular structure and biological activities.
Q & A
Q. What spectroscopic methods are routinely employed to confirm the structural integrity of N-[(2Z)-...]benzamide post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying proton environments and carbon frameworks. For example, aromatic protons in the phenyl groups typically appear in the 7.0–7.5 ppm range, while thiazole ring protons exhibit distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for distinguishing isomers or detecting synthetic byproducts .
- Infrared (IR) Spectroscopy : Key functional groups like C=O (amide I band, ~1650 cm⁻¹) and C=N (thiazole ring, ~1600 cm⁻¹) are identified to validate bond formation .
Q. What are optimal reaction conditions for synthesizing thiazole-containing benzamide derivatives like this compound?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for cyclocondensation steps involving thiazole formation .
- Catalysts : Mild bases (e.g., triethylamine) or transition-metal catalysts (e.g., CuI for click chemistry) improve yields in multi-step syntheses .
- Temperature Control : Reactions often proceed at 60–80°C for thiazole ring closure, with reflux conditions reserved for aromatic substitutions .
Q. How can researchers assess the purity of this compound after synthesis?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities; TLC (silica gel, ethyl acetate/hexane) provides rapid purity checks .
- Elemental Analysis : Combustion analysis (C, H, N, S) verifies stoichiometric ratios, with deviations >0.4% indicating impurities .
Advanced Research Questions
Q. How can discrepancies between X-ray crystallography data and computational modeling be resolved for this compound?
Methodological Answer:
- Refinement Tools : Use SHELXL for crystallographic refinement, focusing on anisotropic displacement parameters to address thermal motion artifacts .
- Wavefunction Analysis : Multiwfn calculates electron density topology (e.g., Laplacian values at bond critical points) to validate bonding patterns against density functional theory (DFT) models .
- Cross-Validation : Overlay crystallographic coordinates with DFT-optimized geometries (e.g., using Gaussian) to identify steric clashes or conformational mismatches .
Q. What strategies are effective for analyzing electron density topology to predict reactivity?
Methodological Answer:
- Electron Localization Function (ELF) : Multiwfn generates ELF isosurfaces to visualize lone pairs and σ/π bonds, identifying nucleophilic sites (e.g., thiazole sulfur) .
- Fukui Indices : Compute using DFT to map electrophilic/nucleophilic regions, guiding functionalization strategies (e.g., aryl substitutions) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) to predict crystal packing effects on reactivity .
Q. How can researchers design experiments to elucidate the compound’s biological mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains), prioritizing binding poses with the lowest ΔG values .
- Biophysical Assays : Surface plasmon resonance (SPR) measures real-time binding kinetics (ka/kd), while fluorescence polarization assesses competitive inhibition .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to quantify degradation half-lives, informing SAR studies .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s antimicrobial activity across studies be addressed?
Methodological Answer:
- Standardized Assays : Re-evaluate using CLSI/MIC guidelines with controlled inoculum sizes (1–5 × 10⁵ CFU/mL) and parallel positive/negative controls .
- Synergy Testing : Check for adjuvant effects (e.g., with β-lactams) using checkerboard assays to rule out false negatives from efflux pump interference .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
